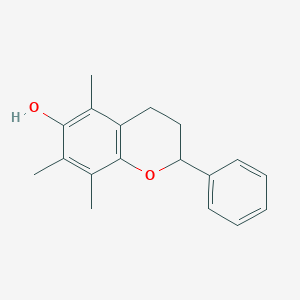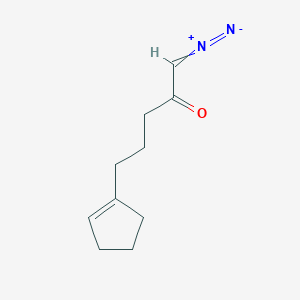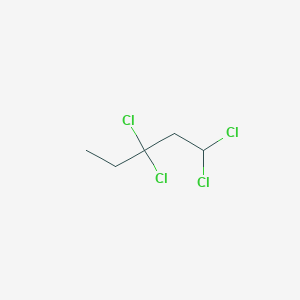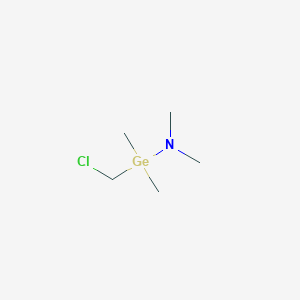
(1,2-Diphenylethyl)(2-methylphenyl)oxo(phenyl)-lambda~5~-phosphane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1,2-Diphenylethyl)(2-methylphenyl)oxo(phenyl)-lambda~5~-phosphane is a chemical compound known for its unique structure and properties It is a member of the phosphane family, characterized by the presence of a phosphorus atom bonded to various organic groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1,2-Diphenylethyl)(2-methylphenyl)oxo(phenyl)-lambda~5~-phosphane typically involves the reaction of 1,2-diphenylethylphosphine with 2-methylphenyl chloride in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a specific temperature, often around 80-100°C, to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production.
Analyse Chemischer Reaktionen
Types of Reactions
(1,2-Diphenylethyl)(2-methylphenyl)oxo(phenyl)-lambda~5~-phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it back to the corresponding phosphine.
Substitution: The compound can participate in substitution reactions where one of the organic groups is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or aryl halides under basic conditions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: The corresponding phosphine.
Substitution: Various substituted phosphane derivatives.
Wissenschaftliche Forschungsanwendungen
(1,2-Diphenylethyl)(2-methylphenyl)oxo(phenyl)-lambda~5~-phosphane has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the synthesis of advanced materials and specialty chemicals.
Wirkmechanismus
The mechanism of action of (1,2-Diphenylethyl)(2-methylphenyl)oxo(phenyl)-lambda~5~-phosphane involves its interaction with molecular targets such as enzymes or receptors. The compound can form complexes with metal ions, influencing various biochemical pathways. Its unique structure allows it to participate in specific binding interactions, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triphenylphosphine: A widely used phosphine ligand in catalysis.
Diphenylphosphine: Known for its applications in organic synthesis.
Phenylphosphine: Used in the preparation of various phosphine derivatives.
Uniqueness
(1,2-Diphenylethyl)(2-methylphenyl)oxo(phenyl)-lambda~5~-phosphane stands out due to its unique combination of organic groups attached to the phosphorus atom. This structural diversity imparts distinct reactivity and properties, making it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
62754-72-7 |
|---|---|
Molekularformel |
C27H25OP |
Molekulargewicht |
396.5 g/mol |
IUPAC-Name |
1-[1,2-diphenylethyl(phenyl)phosphoryl]-2-methylbenzene |
InChI |
InChI=1S/C27H25OP/c1-22-13-11-12-20-26(22)29(28,25-18-9-4-10-19-25)27(24-16-7-3-8-17-24)21-23-14-5-2-6-15-23/h2-20,27H,21H2,1H3 |
InChI-Schlüssel |
JWNGKADKNARWIA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1P(=O)(C2=CC=CC=C2)C(CC3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Butyl 4-[(E)-(4-propylphenyl)diazenyl]phenyl carbonate](/img/structure/B14511475.png)
![1-Bromo-4-[2-(4-dodecylphenyl)ethenyl]benzene](/img/structure/B14511481.png)


diphenyl-lambda~5~-phosphane](/img/structure/B14511514.png)
![Acetic acid, trifluoro-, 2-hydroxy-3-[(4-methoxyphenyl)thio]propyl ester](/img/structure/B14511516.png)





![N'-[(3-Fluorophenyl)methylidene]hydrazinecarbohydrazide](/img/structure/B14511558.png)
![1-({[(2,2,2-Trifluoroethyl)sulfanyl]acetyl}oxy)pyrrolidine-2,5-dione](/img/structure/B14511568.png)
